molecular formula C15H12ClFN4O3S B4653828 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4653828
M. Wt: 382.8 g/mol
InChI Key: YFWNMEMEPCICBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as CF3H, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has shown potential for use in various scientific research applications. One of the most promising areas of research is in the field of medicine. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been studied for its potential applications in agriculture. It has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to be effective against a variety of pests and pathogens, including aphids, mites, and powdery mildew.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have found that 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It has a high purity and can be synthesized in large quantities, making it readily available for research. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is also stable under a variety of conditions, allowing for long-term storage and use in a variety of experiments.
One limitation of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide. One area of research is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration methods for 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide in vivo.
Further research is also needed to explore the insecticidal and fungicidal properties of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide and its potential as an alternative to traditional pesticides. Studies are needed to determine the effectiveness of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide against a wider range of pests and pathogens, as well as its potential impact on non-target organisms.
Conclusion
In conclusion, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is a promising compound with potential applications in medicine, agriculture, and materials science. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential therapeutic agent for cancer and neurodegenerative diseases. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide also has insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. Further research is needed to fully understand the mechanism of action of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide and its potential applications in various fields.

properties

IUPAC Name

1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O3S/c16-12-5-2-6-13(17)11(12)8-14(22)19-20-15(25)18-9-3-1-4-10(7-9)21(23)24/h1-7H,8H2,(H,19,22)(H2,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWNMEMEPCICBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

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